BENGHE Foundational & Exploratory

Check Availability & Pricing

Hpk1-IN-13 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hpk1-IN-13

Cat. No.: B12422944

In-Depth Technical Guide: Hpk1-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1
(HPK1). The information is intended for researchers, scientists, and professionals involved in
drug development and discovery.

Core Chemical Information

Hpk1-IN-13, also referred to as compound 64 in patent literature, is a small molecule inhibitor
of HPK1. Its fundamental chemical properties are summarized below.
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Property Value Source
Molecular Formula C25H24FNsO2 [1]
Molecular Weight 445.49 g/mol [1]
CAS Number 2734168-30-8 [1]

FC1=C(C2=CC3=C(NN=C3C4
Canonical SMILES =CC(OCC5N6CCN(C5)C)=C6  [2]
C=C4)C=N2)C(OC)=CC=C1

(Unavailable in current search
InChl Key

results)
(Not specified in available
Appearance
data)
. (Not specified in available
Solubility

data)

Biological Activity and Mechanism of Action

Hpk1-IN-13 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a
serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By
inhibiting HPK1, Hpk1-IN-13 can enhance T-cell activation, proliferation, and cytokine
production, making it a promising candidate for cancer immunotherapy.

Unfortunately, specific quantitative data for Hpk1-IN-13's biological activity, such as its half-
maximal inhibitory concentration (ICso) or binding affinity (Ki) against HPK1, are not publicly
available in the reviewed literature. This information is likely contained within patent
W02021213317A1, where it is referenced as compound 64.[1][2][3][4]

The HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram
illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for
Hpk1-IN-13.
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Caption: HPK1 signaling cascade and the inhibitory action of Hpk1-IN-13.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to
toxicity. A comprehensive kinase selectivity profile for Hpk1-IN-13 is not available in the public
domain. This data is essential for assessing its therapeutic potential and is likely detailed in
patent WO2021213317A1.

Pharmacokinetic and Pharmacodynamic Properties

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of Hpk1-
IN-13, as well as its pharmacodynamic profile, is not currently available in the reviewed
literature.

Experimental Protocols

While specific experimental protocols for Hpk1-IN-13 are not detailed in the available search
results, this section provides generalized methodologies for key assays used in the evaluation
of HPK1 inhibitors.

HPK1 Kinase Activity Assay (Biochemical Assay)
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This assay is designed to measure the direct inhibitory effect of a compound on HPK1
enzymatic activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-
FRET) assay. This assay measures the phosphorylation of a substrate by HPKL1. Inhibition of
HPK1 by a compound results in a decreased fluorescent signal.

General Protocol:

e Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide
containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-
labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).

e Procedure: a. A solution of Hpk1-IN-13 at various concentrations is pre-incubated with the
HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the
substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled
temperature. d. The reaction is stopped, and the detection reagents are added. e. After an
incubation period, the TR-FRET signal is measured using a suitable plate reader.

» Data Analysis: The ICso value is determined by plotting the percentage of HPK1 inhibition
against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-
response curve.

Cellular Assay for HPK1 Target Engagement

This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular
context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR
signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of
phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the
levels of pSLP-76.

General Protocol:

e Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard
conditions.
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e Procedure: a. Cells are pre-incubated with various concentrations of Hpk1-IN-13. b. TCR
signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a
defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total
SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry
with phospho-specific antibodies.

o Data Analysis: The ECso value (effective concentration) is determined by plotting the
percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor
concentration.

T-Cell Activation and Cytokine Production Assay

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell
activation.

Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased
proliferation and production of cytokines such as Interleukin-2 (IL-2).

General Protocol:
e Cell Culture: Primary human T-cells are isolated and cultured.

e Procedure: a. T-cells are treated with varying concentrations of Hpk1-IN-13. b. The cells are
then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can
be measured using techniques like CFSE dilution by flow cytometry after a few days of
culture. d. For cytokine production assays, the cell culture supernatant is collected after a
defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured
by ELISA or a multiplex bead-based assay.

» Data Analysis: The ECso for enhanced proliferation or cytokine production is determined from
dose-response curves.

The following diagram illustrates a typical experimental workflow for evaluating an HPK1
inhibitor.
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Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.
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Conclusion

Hpk1-IN-13 is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell
signaling. While its detailed biological and pharmacological properties are not yet fully
disclosed in the public domain, the available information suggests its potential as a valuable
research tool and a starting point for the development of novel cancer immunotherapies.
Further investigation, particularly the disclosure of data from patent W02021213317A1, will be
crucial for a complete understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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